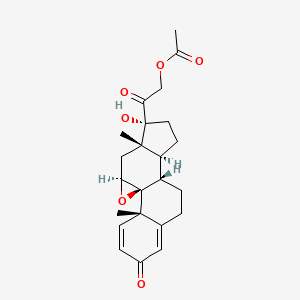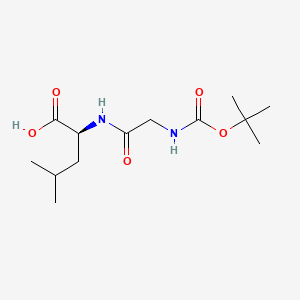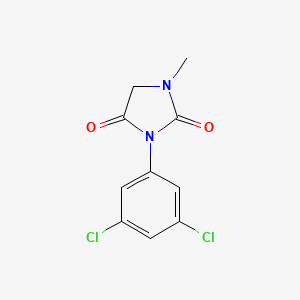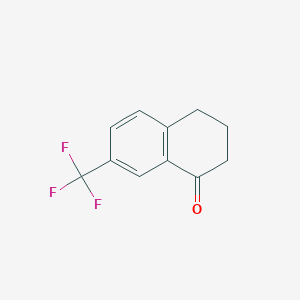
7-(Trifluoromethyl)-1-tetralone
Descripción general
Descripción
7-(Trifluoromethyl)-1-tetralone is a chemical compound with a trifluoromethyl group. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth in the last decade . The transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents are used .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in chemical reactions . This group is often incorporated into organic motifs through trifluoromethylation of carbon-centered radical intermediates .Aplicaciones Científicas De Investigación
Synthesis and Antimitotic Activity
7-(Trifluoromethyl)-1-tetralone and its analogs have been synthesized and evaluated for antimitotic activity. For example, Shivakumar et al. (2014) synthesized new tetralone acids as analogues of podophyllotoxin, a potent antimitotic agent. These compounds showed variable antimitotic activities, with some exhibiting significant inhibition (Shivakumar et al., 2014).
Chemical Analysis Methods
Yang Jian-yun (2011) established a high-performance liquid chromatography method for determining 7-methoxy-1-tetralone and its related substances. This analytical method is simple, accurate, and reproducible, useful for chemical analysis (Yang Jian-yun, 2011).
Isopropylation Studies
The isopropylation of methoxy-tetralones, including 7-methoxy-1-tetralone, has been explored by Cabrera et al. (2015). This process is significant for the synthesis of compounds with potential biological activities (Cabrera et al., 2015).
Synthesis of Oxygenated Tetralones
Ghatak et al. (2003) developed a methodology for synthesizing hydroxy and methoxy containing tetralones, including 7-hydroxy regioisomers. These tetralones are valuable intermediates for creating biologically relevant molecules (Ghatak et al., 2003).
Superacidic Cycli-Acyalkylation
Surya Prakash et al. (2003) demonstrated the synthesis of 1-tetralone derivatives, including compounds with trifluoromethyl groups, using superacidic trifluoromethanesulfonic acid-induced cycli-acyalkylation. This method yields various substituted tetralones (Surya Prakash et al., 2003).
Mecanismo De Acción
In terms of mode of action, many drugs work by interacting with specific targets in the body, such as proteins or enzymes, and modulating their activity. The exact nature of this interaction and the resulting changes would depend on the specific structure of the compound and its target .
Biochemical pathways affected by a drug can vary widely, but they often involve the modulation of signaling pathways or metabolic processes within cells . The downstream effects of these changes can include alterations in cell behavior, gene expression, or physiological responses.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, are crucial aspects of a drug’s action . These properties determine how much of the drug is absorbed into the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted from the body. These factors can greatly influence a drug’s bioavailability, or the amount of the drug that is able to reach its target and exert a therapeutic effect.
The molecular and cellular effects of a drug’s action can include a wide range of changes, from alterations in the activity of individual proteins to large-scale changes in cell behavior or function .
Environmental factors can also influence a drug’s action, efficacy, and stability. For example, factors such as pH, temperature, and light exposure can affect the stability of a drug and its ability to interact with its targets .
Propiedades
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWQWRIRONTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437521 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1-tetralone | |
CAS RN |
54752-50-0 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



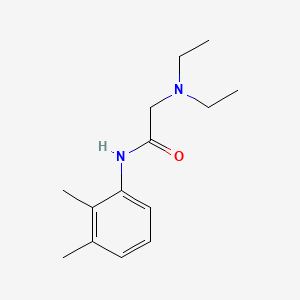

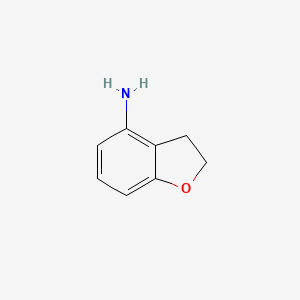
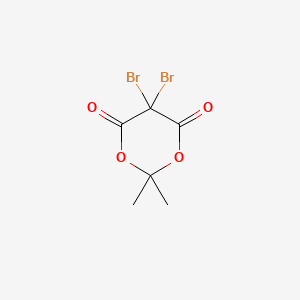
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)
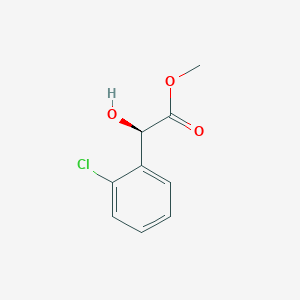



![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
